Cadherin Peptide, avian Acetate
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Overview
Description
Cadherin Peptide, avian Acetate is a calcium-dependent glycoprotein involved in homophilic cell-cell adhesion. It plays a crucial role in cellular adhesion processes, particularly in the inhibition of bovine brain microvessel endothelial cells (BBMECs) adhesion . This peptide is widely used in scientific research for its ability to modulate cellular adhesion and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cadherin Peptide, avian Acetate is synthesized using solid-phase peptide synthesis (SPPS). The peptide sequence, Leu-Arg-Ala-His-Ala-Val-Asp-Val-Asn-Gly-NH2, is assembled step-by-step on a solid support. The synthesis involves the coupling of protected amino acids using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly, the peptide is cleaved from the solid support and deprotected using trifluoroacetic acid (TFA) in the presence of scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT) .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The process involves rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm the peptide’s identity and purity .
Chemical Reactions Analysis
Types of Reactions
Cadherin Peptide, avian Acetate primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable peptide backbone .
Common Reagents and Conditions
Peptide Bond Formation: DIC, HOBt, TFA, TIS, EDT
Cleavage and Deprotection: TFA, water, TIS, EDT
Major Products Formed
The major product formed from these reactions is the fully assembled and deprotected this compound .
Scientific Research Applications
Cadherin Peptide, avian Acetate has a wide range of applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in cell-cell adhesion and its effects on endothelial cells.
Medicine: Explored for its potential therapeutic applications in modulating cellular adhesion in diseases such as cancer and fibrosis.
Industry: Utilized in the development of biomaterials and tissue engineering scaffolds
Mechanism of Action
Cadherin Peptide, avian Acetate exerts its effects by binding to calcium ions, which are essential for its adhesive function. The peptide interacts with cadherin receptors on the cell surface, promoting homophilic cell-cell adhesion. This interaction is crucial for maintaining tissue integrity and cellular communication .
Comparison with Similar Compounds
Similar Compounds
N-Cadherin Peptide: Another calcium-dependent glycoprotein involved in cell-cell adhesion, particularly in neural tissues.
E-Cadherin Peptide: Primarily found in epithelial tissues and plays a role in maintaining epithelial cell integrity.
VE-Cadherin Peptide: Specific to vascular endothelial cells and involved in angiogenesis.
Uniqueness
Cadherin Peptide, avian Acetate is unique due to its specific sequence and its ability to modulate endothelial cell adhesion. Its role in inhibiting BBMEC adhesion distinguishes it from other cadherin peptides, making it a valuable tool in research focused on vascular biology and related therapeutic applications .
Properties
Molecular Formula |
C46H79N17O15 |
---|---|
Molecular Weight |
1110.2 g/mol |
IUPAC Name |
acetic acid;(3S)-4-[[(2S)-1-[[(2S)-4-amino-1-[(2-amino-2-oxoethyl)amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C44H75N17O13.C2H4O2/c1-19(2)12-25(45)37(68)56-26(10-9-11-51-44(48)49)39(70)54-22(7)35(66)57-27(13-24-16-50-18-53-24)40(71)55-23(8)36(67)60-33(20(3)4)42(73)59-29(15-32(64)65)41(72)61-34(21(5)6)43(74)58-28(14-30(46)62)38(69)52-17-31(47)63;1-2(3)4/h16,18-23,25-29,33-34H,9-15,17,45H2,1-8H3,(H2,46,62)(H2,47,63)(H,50,53)(H,52,69)(H,54,70)(H,55,71)(H,56,68)(H,57,66)(H,58,74)(H,59,73)(H,60,67)(H,61,72)(H,64,65)(H4,48,49,51);1H3,(H,3,4)/t22-,23-,25-,26-,27-,28-,29-,33-,34-;/m0./s1 |
InChI Key |
MKVNZDUYBMROBR-QDMCNFNKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)N.CC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NCC(=O)N)N.CC(=O)O |
Origin of Product |
United States |
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